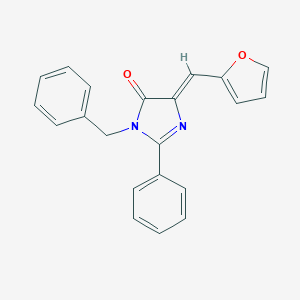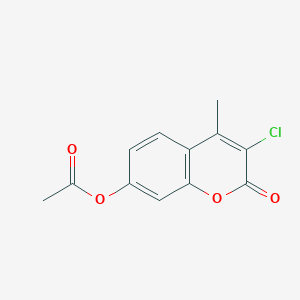
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is a complex organic compound featuring a thiazole ring, a phenol group, and bulky tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Phenol Functionalization: The phenol group is introduced through electrophilic aromatic substitution, often using tert-butylphenol as a starting material.
Final Coupling: The final step involves coupling the thiazole-imine intermediate with the phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
In biological research, it may serve as a probe for studying enzyme interactions, particularly those involving phenol or thiazole-containing substrates.
Medicine
Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where oxidative stress or enzyme inhibition is a factor.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)phenol
- 2,6-Ditert-butyl-4-methylphenol (BHT)
- 4-(2-Phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol
Uniqueness
Compared to similar compounds, 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is unique due to the presence of both the bulky tert-butyl groups and the thiazole-imine moiety. This combination imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
5628-62-6 |
|---|---|
Molekularformel |
C30H34N2OS |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
4-(3-benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C30H34N2OS/c1-29(2,3)24-17-22(18-25(27(24)33)30(4,5)6)26-20-34-28(31-23-15-11-8-12-16-23)32(26)19-21-13-9-7-10-14-21/h7-18,20,33H,19H2,1-6H3 |
InChI-Schlüssel |
ZKBBSDMNWALVOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
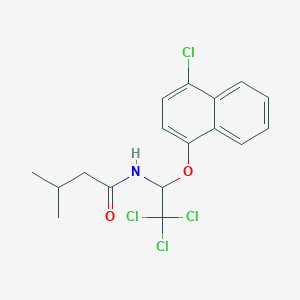
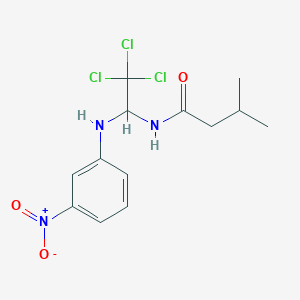
![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)
![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)
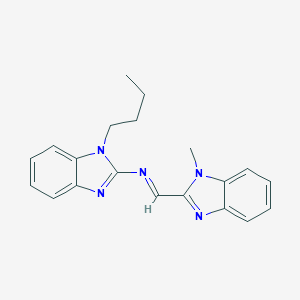
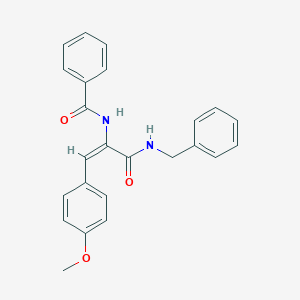
![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
